2,2-dimethyl-5-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of benzo[a]phenanthridines, which are polycyclic aromatic compounds.
- The core structure consists of a tetrahydrobenzo[a]phenanthridine scaffold with additional substituents.
- The compound contains a pyrrole ring, a nitrophenyl group, and two methyl groups.
- Its chemical formula is C₂₃H₁₉N₃O₃ .
- This compound may have interesting biological properties due to its unique structure.
Preparation Methods
- Synthetic routes for this compound can be complex, but I’ll summarize the key steps:
- Starting materials include 1- [3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one and N-(4-nitrophenyl)acetohydrazonoyl bromide .
- Reactions involve hydrazonoyl chloride derivatives and methyl hydrazinecarbodithioate.
- The final product is obtained through cyclization to form the 1,3,4-thiadiazole ring.
- Industrial production methods may vary, but these synthetic steps provide a foundation.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: Potential oxidation sites include the pyrrole nitrogen or the phenyl ring.
Reduction: Reduction of the nitro group could yield an amino group.
Substitution: Halogenation or other substitutions are possible.
- Common reagents include hydrazonoyl chlorides, methyl hydrazinecarbodithioate, and thiocyanates.
Scientific Research Applications
Medicine: Investigate its potential as an antimicrobial agent, considering its structure and activity against E. coli, B. mycoides, and C. albicans.
Chemistry: Explore its reactivity and applications in organic synthesis.
Biology: Assess its impact on cellular processes.
Industry: Investigate its use in materials science or pharmaceuticals.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other benzo[a]phenanthridines or 1,3,4-thiadiazoles.
- Highlight its uniqueness, perhaps by comparing it to structurally related compounds.
Properties
Molecular Formula |
C29H25N3O3 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2,2-dimethyl-5-[1-(3-nitrophenyl)pyrrol-2-yl]-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C29H25N3O3/c1-29(2)16-22-26-21-10-4-3-7-18(21)12-13-23(26)30-28(27(22)25(33)17-29)24-11-6-14-31(24)19-8-5-9-20(15-19)32(34)35/h3-15,28,30H,16-17H2,1-2H3 |
InChI Key |
JKBAOVBIZRCOFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CN5C6=CC(=CC=C6)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
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